molecular formula C9H9ClFNO2 B13922073 Ethyl 4-chloro-5-fluoro-6-methylnicotinate

Ethyl 4-chloro-5-fluoro-6-methylnicotinate

Cat. No.: B13922073
M. Wt: 217.62 g/mol
InChI Key: UBOGJZKWJIJHJJ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-fluoro-6-methylnicotinate is a chemical compound with the molecular formula C9H9ClFNO2 It is a derivative of nicotinic acid and is characterized by the presence of chloro, fluoro, and methyl substituents on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5-fluoro-6-methylnicotinate typically involves the esterification of 4-chloro-5-fluoro-6-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-fluoro-6-methylnicotinate can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted nicotinates with various functional groups.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Products include carboxylic acids or aldehydes, depending on the reaction conditions.

Scientific Research Applications

Ethyl 4-chloro-5-fluoro-6-methylnicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving nicotinic acid pathways.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-fluoro-6-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 4-chloro-5-fluoro-6-methylnicotinate can be compared with other nicotinate derivatives, such as:

    Ethyl 4-chloro-6-fluoro-5-methoxynicotinate: Similar in structure but with a methoxy group instead of a methyl group.

    Methyl nicotinate: Lacks the chloro and fluoro substituents, leading to different chemical and biological properties.

    Ethyl nicotinate: A simpler ester without additional substituents, used primarily as a flavoring agent.

The unique combination of chloro, fluoro, and methyl substituents in this compound imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 4-chloro-5-fluoro-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H9ClFNO2/c1-3-14-9(13)6-4-12-5(2)8(11)7(6)10/h4H,3H2,1-2H3

InChI Key

UBOGJZKWJIJHJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1Cl)F)C

Origin of Product

United States

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